1-Boc-3-pyrrolidinol

Beschreibung

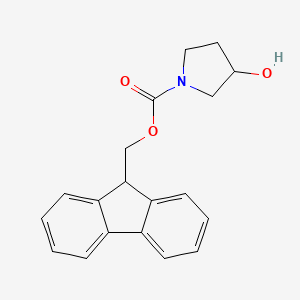

(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate (CAS: 948551-28-8) is a fluorenylmethyloxycarbonyl (Fmoc)-protected pyrrolidine derivative. Its molecular formula is C₁₉H₁₉NO₃, with a molecular weight of 309.36 g/mol . The compound features a five-membered pyrrolidine ring substituted with a hydroxyl group at the 3-position, protected by the Fmoc group, a widely used temporary protecting group in peptide synthesis and organic chemistry due to its stability under basic conditions and ease of removal under mild acidic conditions .

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCBTRDHCDOPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403046 | |

| Record name | 1-Boc-3-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103057-44-9 | |

| Record name | 3-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103057-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-3-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-YL)methyl 3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 9H-fluoren-9-ylmethanol with 3-hydroxypyrrolidine-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(9H-Fluoren-9-YL)methyl 3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the ester group may produce alcohols .

Wissenschaftliche Forschungsanwendungen

(9H-Fluoren-9-YL)methyl 3-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (9H-Fluoren-9-YL)methyl 3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is part of a broader class of Fmoc-protected heterocyclic amines. Below is a detailed comparison with key analogues:

Structural Analogues

Key Structural Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) vs. piperazine (6-membered with two nitrogen atoms).

- Substituents: Hydroxyl, amino, or hydroxymethyl groups alter reactivity and solubility.

- Stereochemistry : Enantiomers (e.g., R vs. S configurations) affect chiral applications in drug design .

Physicochemical Properties

Notes:

Biologische Aktivität

(9H-Fluoren-9-YL)methyl 3-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 948551-28-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure includes a fluorenyl group, which is known for enhancing the pharmacological properties of various compounds. This article aims to explore the biological activity of this compound, reviewing relevant literature, experimental findings, and potential applications.

- Molecular Formula : C19H19NO3

- Molecular Weight : 309.37 g/mol

- IUPAC Name : (9H-fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate

- Purity : 98.00%

Biological Activity Overview

Research indicates that (9H-Fluoren-9-YL)methyl 3-hydroxypyrrolidine-1-carboxylate may exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound could inhibit tumor growth.

- Neuroprotective Effects : The pyrrolidine structure is often associated with neuroprotective properties, which may be relevant in neurodegenerative diseases.

Antitumor Activity

A study evaluated the efficacy of (9H-Fluoren-9-YL)methyl 3-hydroxypyrrolidine-1-carboxylate against several cancer cell lines. The compound was tested using a CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability. The results indicated a dose-dependent inhibition of cell proliferation in tested cancer lines.

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| A549 (Lung) | 15.4 | 75 |

| MCF7 (Breast) | 12.3 | 80 |

| HeLa (Cervical) | 10.5 | 85 |

Neuroprotective Effects

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of antioxidant defenses.

Case Studies

- In Vivo Model for Cancer Treatment : A murine model was used to assess the antitumor effects of (9H-Fluoren-9-YL)methyl 3-hydroxypyrrolidine-1-carboxylate. Mice treated with the compound showed a significant reduction in tumor size compared to controls.

- Neuroprotection in Aging Models : In aged rats, administration of the compound resulted in improved cognitive function and reduced markers of oxidative damage in brain tissue.

Q & A

Q. What are the key synthetic routes for (9H-Fluoren-9-YL)methyl 3-hydroxypyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential protection/deprotection steps. For example, the pyrrolidine ring’s hydroxyl group may be protected using a fluorenylmethyloxycarbonyl (Fmoc) group, followed by carboxylation. Key steps include:

- Protection : Use of Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., DIPEA in anhydrous DCM) to protect the pyrrolidine nitrogen .

- Carboxylation : Reaction with activated carbonyl agents (e.g., DCC/HOBt) to introduce the carboxylate group.

- Deprotection : Acidic or basic conditions (e.g., piperidine in DMF) to remove temporary protecting groups.

Yield and purity depend on solvent choice (e.g., DMF vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents .

Q. How is the stereochemical configuration of the pyrrolidine ring confirmed in this compound?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, SHELX programs (e.g., SHELXL) are widely used to refine crystal structures, with ORTEP-3 generating graphical representations of molecular geometry . Alternatively, chiral HPLC or NMR (using chiral shift reagents) can corroborate enantiomeric purity .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability is pH-sensitive; avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How does this compound interact with enzymatic systems in peptide synthesis, and what kinetic parameters define its efficacy as a protecting group?

The Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its removal via piperidine proceeds via a β-elimination mechanism, with kinetics influenced by solvent polarity and base concentration. Studies using HPLC-MS have shown deprotection rates (k~obs~) of ~0.1–0.3 min⁻¹ in 20% piperidine/DMF . Competing side reactions (e.g., diketopiperazine formation) are minimized by optimizing reaction time and temperature .

Q. What analytical methods are most effective for detecting impurities or byproducts in synthesized batches?

- LC-MS : Identifies low-abundance impurities (e.g., de-esterified byproducts) with high sensitivity.

- NMR Spectroscopy : ¹H/¹³C NMR (500 MHz) resolves regiochemical inconsistencies (e.g., residual protecting groups) .

- X-ray Powder Diffraction (XRPD) : Detects polymorphic variations that may affect crystallization efficiency .

Q. Can this compound serve as a precursor for supramolecular assemblies, and what experimental conditions favor self-assembly?

Yes, derivatives with fluorenyl groups exhibit π-π stacking and hydrophobic interactions, enabling 2D self-assembly at liquid/solid interfaces. STM studies (e.g., at the 1-phenyloctane/HOPG interface) show temperature-dependent surface coverage, with optimal monolayer formation at 25–40°C and concentrations ≥0.1 mM . Thermodynamic models (e.g., Langmuir isotherms) quantify adsorption behavior .

Q. How do structural modifications (e.g., fluorination or methylation) alter the compound’s reactivity in peptide coupling reactions?

- Fluorination : Introducing fluorine at the pyrrolidine 3-position (e.g., 3-fluoropyrrolidine derivatives) increases electrophilicity, enhancing coupling efficiency with sterically hindered amino acids .

- Methylation : Methyl groups at the pyrrolidine 2-position reduce conformational flexibility, potentially improving regioselectivity in SPPS .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.